Potassium 2,6-dimethoxyphenyltrifluoroborate
Overview
Description
Potassium 2,6-dimethoxyphenyltrifluoroborate (CAS Number: 871231-42-4) is a chemical compound with the empirical formula C8H9BF3KO2 . It is a white crystalline solid with a melting point above 300°C . The compound is characterized by its unique structure, which includes a trifluoroborate group attached to a 2,6-dimethoxyphenyl ring. The potassium cation balances the negative charge of the boron trifluoroborate anion .
Synthesis Analysis
The synthesis of Potassium 2,6-dimethoxyphenyltrifluoroborate involves the reaction of 2,6-dimethoxyphenylboronic acid with potassium fluoride and a fluorinating agent (such as Selectfluor ). The trifluoroborate group is introduced during this process. The reaction typically occurs in an organic solvent under controlled conditions .
Molecular Structure Analysis
The molecular formula of Potassium 2,6-dimethoxyphenyltrifluoroborate is C8H9BF3KO2 . Its structure consists of a potassium cation (K+ ) coordinated to the 2,6-dimethoxyphenyltrifluoroborate anion. The anion features a boron atom (B ) bonded to three fluorine atoms (F ) and the 2,6-dimethoxyphenyl group .
Chemical Reactions Analysis
- Cross-Coupling Reactions : Potassium 2,6-dimethoxyphenyltrifluoroborate serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It can be coupled with various aryl and heteroaryl halides to form C-C bonds .
- Transition Metal Complexation : The trifluoroborate group allows for coordination with transition metal catalysts, enabling diverse transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sensor Applications
Potassium 2,6-dimethoxyphenyltrifluoroborate demonstrates intriguing applications in the field of sensor technology. A study describes a dimeric o-carboranyl triarylborane compound that binds fluoride ions, suggesting its potential as a sensor. The compound exhibits a ratiometric color-tunable sensor property via aggregation-induced emission when interacting with fluoride ions (Choi et al., 2016).
Structural Characterization
Research has also focused on the structural characterization of potassium salts derived from various compounds, including those related to potassium 2,6-dimethoxyphenyltrifluoroborate. For instance, the potassium salt of a bulky primary phosphane was characterized, revealing insights into the molecular structure and metal center coordination (Rabe et al., 1998).
Organic Chemistry Applications
In organic chemistry, potassium 2,6-dimethoxyphenyltrifluoroborate has implications in various reactions. The compound is used in the preparation of bis(perfluoroalkyl)dimethoxyborate salts, which are relevant in organic synthesis and chemical transformations (Adonin et al., 2007).
Spectroscopic Analysis
Spectroscopic methods are employed to characterize potassium salts like 2,6-dimethoxyphenyltrifluoroborate. Studies have used techniques like FT-IR, FT-Raman, and UV-Visible spectroscopies to analyze the structural and solvation properties of these compounds (Iramain et al., 2018).
Cross-Coupling Reactions
Potassium aryltrifluoroborates, which are related to potassium 2,6-dimethoxyphenyltrifluoroborate, find use in cross-coupling reactions. These reactions are pivotal in synthesizing biphenyls and other complex organic structures, contributing significantly to pharmaceuticals and materials science (Alacid & Nájera, 2008).
Magnetism and EPR Studies
Some compounds related to potassium 2,6-dimethoxyphenyltrifluoroborate are studied for their magnetic properties. For example, a vanadium(IV) complex was analyzed using EPR spectroscopy, revealing insights into its electronic structure and magnetism (Velayutham et al., 1998).
properties
IUPAC Name |
potassium;(2,6-dimethoxyphenyl)-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWQNHYQDZXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1OC)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635706 | |
Record name | Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,6-dimethoxyphenyltrifluoroborate | |
CAS RN |
871231-42-4 | |
Record name | Borate(1-), (2,6-dimethoxyphenyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871231-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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